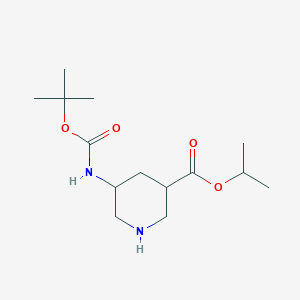

Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

Description

Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is a piperidine-derived compound featuring two key functional groups: a tert-butoxycarbonyl (Boc)-protected amine at position 5 and an isopropyl ester at position 3. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the isopropyl ester modulates solubility and reactivity. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents due to its ability to participate in peptide coupling and nucleophilic substitution reactions. Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 296.34 g/mol.

Properties

Molecular Formula |

C14H26N2O4 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

propan-2-yl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |

InChI |

InChI=1S/C14H26N2O4/c1-9(2)19-12(17)10-6-11(8-15-7-10)16-13(18)20-14(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,16,18) |

InChI Key |

OYZYEXJAVIGOIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1CC(CNC1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Deprotection of the tert-butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl group is a widely used protecting group for amines, and its removal (deprotection) is a fundamental reaction for exposing the amine functionality.

Key Findings :

-

TFA deprotection is the most common method, providing clean removal under mild conditions .

-

Basic conditions may also cleave the Boc group but risk concurrent ester hydrolysis, necessitating pH control .

Hydrolysis of the Isopropyl Ester Group

The isopropyl ester can undergo hydrolysis to form the corresponding carboxylic acid, a critical step for further functionalization.

Key Findings :

-

NaOH-mediated hydrolysis reliably converts the ester to a carboxylic acid while retaining the Boc group .

-

Acidic conditions may lead to simultaneous Boc deprotection, necessitating precise pH management .

Potential Cross-Functional Group Reactions

While the compound itself lacks reactive functional groups beyond the Boc and ester, its derivatives may engage in additional transformations:

| Reaction Type | Reagents | Conditions | Outcome | Sources |

|---|---|---|---|---|

| Amide Formation | Acyl chlorides | Pyridine, DCM, RT | Conversion of deprotected amine to amides (post-Boc removal) | |

| Alkylation/Acylation | Alkyl halides | Base (e.g., K2CO3), DMF | Functionalization of the amine (post-Boc removal) |

Key Findings :

-

Post-deprotection reactions (e.g., acylation) are feasible but require prior Boc removal.

Structural Stability and Reaction Implications

The compound’s stability under standard conditions is well-documented, but reactivity depends on environmental factors:

| Factor | Impact | Sources |

|---|---|---|

| pH Sensitivity | Basic conditions risk ester hydrolysis; acidic conditions risk Boc removal | |

| Temperature | Elevated temperatures accelerate hydrolysis or deprotection |

Scientific Research Applications

Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of peptides and other biologically active molecules.

Medicine: It may be involved in the development of pharmaceutical compounds and drug discovery.

Mechanism of Action

The mechanism of action for Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate involves its reactivity as a protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various chemical reactions . This selective deprotection is crucial in multi-step synthesis processes where different functional groups need to be protected and deprotected at specific stages .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

- Solubility: The isopropyl ester in the main compound increases lipophilicity compared to carboxylic acid derivatives (e.g., C₁₇H₂₃NO₄ in ), which exhibit higher aqueous solubility at neutral/basic pH due to ionizable COOH groups.

- Stability : The Boc group in all analogues is acid-labile, but the isopropyl ester in the main compound offers greater resistance to hydrolysis under basic conditions compared to ethyl esters.

- Stereochemical Influence : The (3S,4R) configuration in enhances crystallinity and may influence biological target interactions, whereas the main compound’s stereochemistry (if defined) is critical for enantioselective synthesis.

Stability and Reactivity

- Boc Deprotection : All analogues undergo Boc cleavage under acidic conditions (e.g., HCl/dioxane), but the main compound’s ester remains intact under mild acid, unlike carboxylic acids, which may form salts.

- Ester Hydrolysis : The isopropyl ester requires stronger basic conditions (e.g., NaOH/MeOH) for saponification compared to ethyl esters, reducing unintended degradation during synthesis.

Key Research Findings

- A 2023 study demonstrated that isopropyl esters in Boc-protected piperidines improve blood-brain barrier penetration in CNS drug candidates compared to carboxylic acids.

- The phenyl group in was shown to enhance binding affinity to κ-opioid receptors in preclinical models, suggesting divergent therapeutic applications compared to the main compound.

Biological Activity

Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate (CAS Number: 1707583-08-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H26N2O4

- Molecular Weight : 286.3672 g/mol

- CAS Number : 1707583-08-1

- Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an isopropyl ester, which may influence its biological activity.

This compound has been studied for its inhibitory effects on various biological targets, particularly kinases involved in cellular signaling pathways. The following sections summarize key findings related to its activity against specific targets.

GSK-3β Inhibition

Recent studies have shown that compounds similar to this compound exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β). For instance, a related compound demonstrated an IC50 value of 8 nM, indicating potent inhibition . This inhibition is significant as GSK-3β is implicated in various diseases, including Alzheimer's and cancer.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that certain derivatives of piperidine carboxylates exhibit differential effects on cell viability. For example:

| Compound | Cell Line | IC50 (µM) | Viability at 10 µM |

|---|---|---|---|

| Compound A | HT-22 (neuronal) | >100 | No significant decrease |

| Compound B | BV-2 (microglial) | <10 | Significant decrease |

These results indicate that while some derivatives maintain cell viability at therapeutic concentrations, others may induce cytotoxic effects at lower concentrations .

Case Studies and Research Findings

- Inhibitory Activity Against Kinases : A study explored the structure-activity relationship (SAR) of piperidine derivatives, finding that modifications to the amino group significantly influenced GSK-3β inhibitory potency. Compounds with isopropyl substituents showed enhanced activity compared to those with smaller or larger groups .

- Cell Viability Assays : In vitro studies assessed the cytotoxic effects of various piperidine derivatives across different concentrations. Notably, compounds exhibiting GSK-3β inhibition did not consistently correlate with cytotoxicity, suggesting a selective therapeutic window for potential drug development .

- Pharmacological Profiles : The pharmacological profiles of compounds related to this compound have been characterized through assays measuring their effects on cellular pathways involved in apoptosis and proliferation. These studies are critical for understanding their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing Isopropyl 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate?

The synthesis typically involves sequential protection, coupling, and esterification steps.

- Boc Protection : The primary amine on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/water) to prevent unwanted side reactions .

- Esterification : The carboxylic acid group is converted to an isopropyl ester via coupling with isopropanol using carbodiimide reagents (e.g., DCC or EDC) and catalytic DMAP .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is employed to isolate the product. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized to confirm structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the Boc group (δ ~1.4 ppm for tert-butyl protons), piperidine ring conformation, and ester carbonyl (~170 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the Boc-protected piperidine backbone .

- FTIR : Peaks at ~1680–1720 cm⁻¹ confirm the presence of carbonyl groups (ester and carbamate) .

Q. What safety precautions are required when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a vapor respirator if handling in non-ventilated areas .

- Engineering Controls : Conduct reactions in a fume hood with local exhaust ventilation. Store in a cool, dry place away from oxidizers .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the Boc-protected intermediate?

- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to test variables like temperature (20–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1.0–2.0 eq of coupling agent). Flow chemistry systems enable precise control of residence time and mixing .

- Catalyst Screening : Evaluate carbodiimide (DCC, EDC) vs. uronium (HATU, HBTU) reagents. HATU often improves yields in sterically hindered systems but may require higher purity starting materials .

Q. What analytical strategies resolve contradictions in observed vs. predicted stereochemistry?

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with authentic standards .

- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by growing single crystals in ethyl acetate/hexane and analyzing the crystal lattice .

Q. How does the Boc group influence the compound’s reactivity in subsequent derivatization?

- Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), enabling selective deprotection for further functionalization (e.g., amide bond formation) .

- Steric Effects : The tert-butyl group may hinder nucleophilic attacks at the piperidine nitrogen, necessitating bulky catalysts (e.g., DMAP) for efficient acylation .

Q. What methodologies identify and quantify side products during synthesis?

- LC-MS/MS : Monitor for hydrolysis of the ester group (detected as free carboxylic acid) or Boc deprotection (mass shift of -100 Da). Quantify impurities using external calibration curves .

- Kinetic Studies : Track reaction progress via in situ IR spectroscopy to detect intermediates (e.g., activated esters) and optimize quenching times .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the esterification step?

Q. What strategies improve solubility for NMR analysis?

Q. How is the compound utilized in drug discovery pipelines?

- Intermediate for Kinase Inhibitors : The piperidine scaffold is a common precursor for PIM1 kinase inhibitors. Post-deprotection, the amine is functionalized with heterocyclic moieties (e.g., pyrimidines) .

- Peptidomimetic Design : The ester is hydrolyzed to a carboxylic acid for coupling with amino acids, forming constrained peptide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.